molecular formula C7H6IN3 B1319777 5-Iodo-1H-indazol-3-amine CAS No. 88805-76-9

5-Iodo-1H-indazol-3-amine

Cat. No.: B1319777
CAS No.: 88805-76-9
M. Wt: 259.05 g/mol
InChI Key: GBUVSJWTWOWRSL-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by the presence of an iodine atom at the 5th position and an amino group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Biochemical Analysis

Biochemical Properties

5-Iodo-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to specific tyrosine residues on proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and proliferation. Additionally, this compound can bind to DNA, affecting gene expression and cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell signaling pathways, such as the p53/MDM2 pathway, which plays a pivotal role in regulating cell cycle and apoptosis . Furthermore, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with tyrosine kinases prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by binding to DNA and modulating transcription factors . These molecular interactions contribute to its antitumor and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated its prolonged antitumor effects, with consistent reduction in tumor size over extended treatment periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The therapeutic window for this compound is thus critical for maximizing its efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate its movement within the cellular environment . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and other biomolecules . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole-3-amine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Iodo-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    1H-indazole-3-amine: Lacks the iodine substituent but shares the core indazole structure.

    5-Bromo-1H-indazol-3-amine: Similar structure with a bromine atom instead of iodine.

    5-Chloro-1H-indazol-3-amine: Contains a chlorine atom at the 5th position.

Uniqueness: 5-Iodo-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-iodo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUVSJWTWOWRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602855
Record name 5-Iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-76-9
Record name 5-Iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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